molecular formula C12H21NO3 B6589688 tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate CAS No. 2359439-86-2

tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate

Cat. No. B6589688
CAS RN: 2359439-86-2
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate (TBCHCA) is a novel organic compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and biochemistry. TBCHCA is a new member of the azetidine-1-carboxylate family, which is a class of compounds that are known to be highly reactive and possess a wide range of biological activities. This makes TBCHCA an attractive compound for further investigation.

Scientific Research Applications

Tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate has several potential applications in organic synthesis, medicinal chemistry, and biochemistry. The compound has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It has also been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds. In addition, this compound has been used to study the structure and function of enzymes, receptors, and other proteins.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate is not fully understood. However, it is believed that the compound can act as a proton acceptor, allowing it to interact with various proteins and enzymes in the body. It is also believed that the compound can interact with other organic compounds, such as amino acids, peptides, and nucleosides, to form new compounds with unique biological activities.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate in lab experiments is its high reactivity. This allows for the rapid synthesis of various organic compounds and the study of their biological activities. Additionally, the compound is readily soluble in water and other organic solvents, which makes it easy to handle and store. The main limitation of using this compound in lab experiments is its potential toxicity. The compound should be handled with care and used in a well-ventilated area.

Future Directions

The potential applications of tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate are still being explored. Future research may focus on the compound’s ability to interact with various proteins and enzymes in the body, as well as its ability to form new compounds with unique biological activities. Additionally, further research may focus on the compound’s potential toxicity and its ability to interact with other organic compounds. Finally, further research may focus on the development of new synthetic methods for the production of this compound.

Synthesis Methods

Tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate can be synthesized from the reaction of tert-butyl 3-hydroxycyclobutyl bromide with ethyl azetidin-2-yl carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in a solvent such as acetonitrile at room temperature. The reaction produces a white solid that is readily soluble in water and other organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocyclobutanecarboxylate with ethyl chloroformate, followed by reduction with sodium borohydride and subsequent cyclization with trifluoroacetic acid and triethylamine.", "Starting Materials": [ "tert-butyl 3-aminocyclobutanecarboxylate", "ethyl chloroformate", "sodium borohydride", "trifluoroacetic acid", "triethylamine" ], "Reaction": [ "Step 1: tert-butyl 3-aminocyclobutanecarboxylate is reacted with ethyl chloroformate in the presence of triethylamine to form tert-butyl 3-(ethoxycarbonyl)cyclobutanecarboxylate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ester group to an alcohol, forming tert-butyl 3-(hydroxymethyl)cyclobutanecarboxylate.", "Step 3: The alcohol is cyclized with trifluoroacetic acid and triethylamine to form tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate." ] }

CAS RN

2359439-86-2

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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